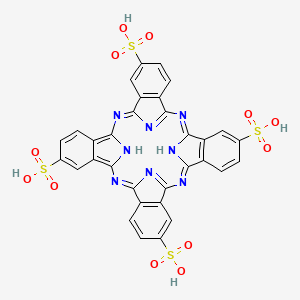
11-酞菁磺酸
描述
11-Phthalocyaninesulfonic acid is an organic compound widely recognized for its vibrant blue-green color and extensive applications in various fields. This compound belongs to the phthalocyanine family, which is structurally similar to porphyrins. 11-Phthalocyaninesulfonic acid is known for its excellent electron transfer abilities and stability, making it a valuable material in scientific research and industrial applications .
科学研究应用
11-Phthalocyaninesulfonic acid has a wide range of scientific research applications:
作用机制
Target of Action
The primary targets of 11-Phthalocyaninesulfonic acid are cancer cells and reactive oxygen species (ROS). The compound has been synthesized as a potential antioxidant and antitumor agent . It has shown strong anticancer and antioxidant action against all cell lines .
Mode of Action
11-Phthalocyaninesulfonic acid interacts with its targets through a process known as photodynamic therapy (PDT). In PDT, the compound, acting as a photosensitizer, is activated by light to produce reactive oxygen species (ROS). These ROS can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death . This makes 11-Phthalocyaninesulfonic acid particularly effective against cancer cells, which are more susceptible to oxidative stress than normal cells .
Biochemical Pathways
It is known that the compound’s cytotoxic effects are largely due to the generation of ros during pdt These ROS can disrupt various cellular pathways, leading to cell death
Pharmacokinetics
It is known that the compound’s effectiveness as a photosensitizer in pdt depends on its ability to accumulate in target cells and its stability under light exposure .
Result of Action
The primary result of 11-Phthalocyaninesulfonic acid’s action is the induction of cell death in cancer cells. This is achieved through the generation of ROS during PDT, which can cause significant damage to cellular components and disrupt key cellular processes . The compound has shown strong anticancer activity against all cell lines tested .
Action Environment
The action of 11-Phthalocyaninesulfonic acid is influenced by several environmental factors. These include the presence of light, which is necessary for the activation of the compound during PDT, and the presence of oxygen, which is required for the generation of ROS . The compound’s action may also be influenced by the specific characteristics of the tumor microenvironment, including pH, temperature, and the presence of certain biomolecules .
生化分析
Biochemical Properties
Phthalocyanine tetrasulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to inhibit the aggregation of proteins such as alpha-synuclein and tau, which are implicated in neurodegenerative diseases . Additionally, phthalocyanine tetrasulfonic acid stabilizes telomere G-quadruplex structures, thereby preventing telomere lengthening by telomerase in cancer cells . These interactions are primarily driven by the compound’s ability to form stable complexes with proteins and nucleic acids through electrostatic and van der Waals forces.
Cellular Effects
Phthalocyanine tetrasulfonic acid exerts multiple effects on cellular processes. It has been shown to induce apoptosis in cancer cells when used in photodynamic therapy (PDT). The compound generates reactive oxygen species (ROS) upon light activation, leading to oxidative stress and cell death . Furthermore, phthalocyanine tetrasulfonic acid influences cell signaling pathways by modulating the activity of kinases and transcription factors, thereby affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, phthalocyanine tetrasulfonic acid exerts its effects through several mechanisms. It binds to biomolecules such as proteins and nucleic acids, altering their structure and function. For instance, the compound stabilizes G-quadruplex structures in telomeres, inhibiting the activity of telomerase . Additionally, phthalocyanine tetrasulfonic acid generates ROS upon light activation, leading to oxidative damage of cellular components and induction of apoptosis . These mechanisms highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phthalocyanine tetrasulfonic acid can vary over time. The compound is relatively stable under normal conditions but may degrade under extreme pH or temperature . Long-term studies have shown that phthalocyanine tetrasulfonic acid maintains its biological activity over extended periods, making it suitable for in vitro and in vivo applications . Its photodynamic effects may diminish over time due to photobleaching, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of phthalocyanine tetrasulfonic acid in animal models are dose-dependent. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells when used in PDT . At higher doses, phthalocyanine tetrasulfonic acid may cause adverse effects such as oxidative stress and damage to healthy tissues . These findings underscore the importance of optimizing dosage to maximize therapeutic efficacy while minimizing side effects.
Metabolic Pathways
Phthalocyanine tetrasulfonic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound inhibits the activity of RecA, a protein involved in the SOS response pathway in bacteria, thereby potentiating the effects of antibiotics . Additionally, phthalocyanine tetrasulfonic acid affects metabolic flux by modulating the activity of key enzymes in cellular metabolism, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, phthalocyanine tetrasulfonic acid is transported and distributed through interactions with transporters and binding proteins. The compound is known to accumulate in tumor tissues, enhancing its efficacy in photodynamic therapy . Its distribution is influenced by factors such as molecular size, charge, and solubility, which affect its ability to penetrate cellular membranes and reach target sites .
Subcellular Localization
Phthalocyanine tetrasulfonic acid localizes to specific subcellular compartments, where it exerts its biological effects. The compound has been shown to accumulate in mitochondria, lysosomes, and the nucleus, depending on the cell type and experimental conditions . This subcellular localization is critical for its activity, as it allows phthalocyanine tetrasulfonic acid to interact with key biomolecules and induce cellular responses. Targeting signals and post-translational modifications may also play a role in directing the compound to specific organelles .
准备方法
11-Phthalocyaninesulfonic acid can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with urea and a metal salt, followed by sulfonation with sulfuric acid. The reaction conditions typically include high temperatures and the presence of a catalyst to facilitate the formation of the phthalocyanine ring .
Industrial production methods often involve the electrolytic exfoliation of graphite in an electrolyte containing copper phthalocyanine tetrasulfonic acid tetrasodium salt. This method produces a stable aqueous dispersion of the compound, which can be further processed for various applications .
化学反应分析
11-Phthalocyaninesulfonic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxygen reduction reactions (ORR) when supported on carbon materials. Common reagents used in these reactions include acids, bases, and metal salts. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
11-Phthalocyaninesulfonic acid is unique compared to other similar compounds due to its high solubility in water and its ability to form stable aqueous dispersions. Similar compounds include:
Metal phthalocyanine tetrasulfonic acids: These compounds contain different metal ions in the central cavity of the phthalocyanine ring, such as copper, nickel, and cobalt.
Metal phthalocyanine octacarboxylic acids: These compounds have additional carboxyl groups, which can enhance their solubility and reactivity.
Metal octakis(hexyloxymethyl)phthalocyanines: These derivatives have bulky substituents that improve their solubility in organic solvents.
11-Phthalocyaninesulfonic acid stands out due to its balance of solubility, stability, and reactivity, making it a versatile compound for various applications.
属性
IUPAC Name |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18N8O12S4/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29/h1-12H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H2,33,34,35,36,37,38,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSQOFAKCBLANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C(N5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2N3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18N8O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


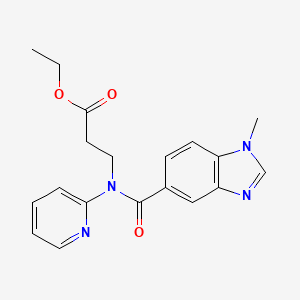
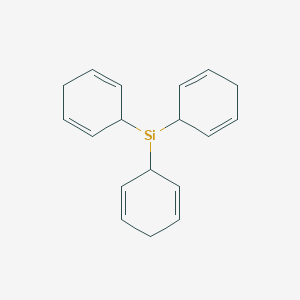
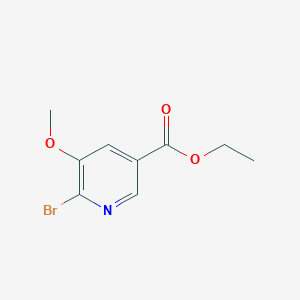
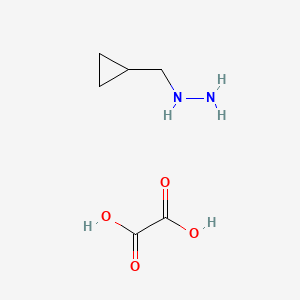
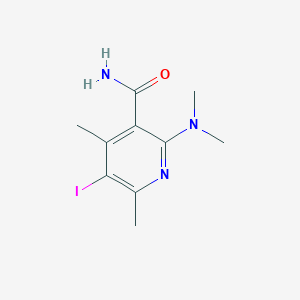
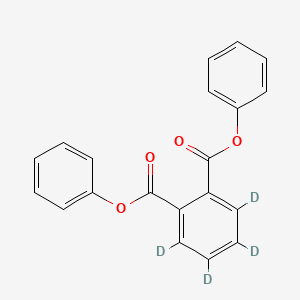
![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)
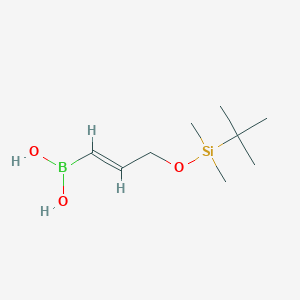
![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)
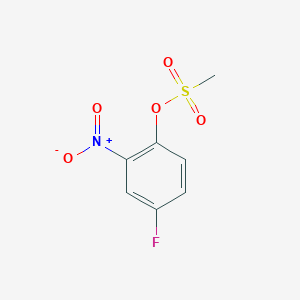
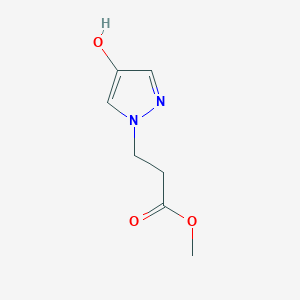
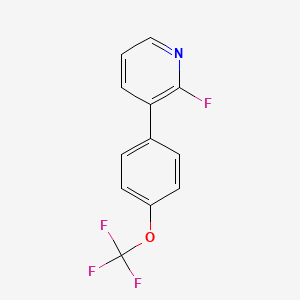
![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1460596.png)
